![molecular formula C17H26IN B14584195 2-Azoniaspiro[4.5]decane, 2-methyl-2-(4-methylphenyl)-, iodide CAS No. 61589-08-0](/img/structure/B14584195.png)
2-Azoniaspiro[4.5]decane, 2-methyl-2-(4-methylphenyl)-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azoniaspiro[45]decane, 2-methyl-2-(4-methylphenyl)-, iodide is a spiro compound characterized by its unique bicyclic structure Spiro compounds are known for their three-dimensional structural properties and inherent rigidity, making them valuable in various fields of research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azoniaspiro[4.5]decane, 2-methyl-2-(4-methylphenyl)-, iodide typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the desired spiro compound . The reaction conditions often include the use of a suitable solvent, controlled temperature, and the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Azoniaspiro[4.5]decane, 2-methyl-2-(4-methylphenyl)-, iodide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired reaction, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction may produce reduced derivatives, and substitution reactions may result in various substituted spiro compounds.
Scientific Research Applications
2-Azoniaspiro[4.5]decane, 2-methyl-2-(4-methylphenyl)-, iodide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Azoniaspiro[4.5]decane, 2-methyl-2-(4-methylphenyl)-, iodide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
Uniqueness
2-Azoniaspiro[45]decane, 2-methyl-2-(4-methylphenyl)-, iodide is unique due to its specific structural features and chemical properties Its spiro structure imparts rigidity and three-dimensionality, making it valuable in the design of biologically active molecules and materials with specific properties
Properties
CAS No. |
61589-08-0 |
|---|---|
Molecular Formula |
C17H26IN |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
2-methyl-2-(4-methylphenyl)-2-azoniaspiro[4.5]decane;iodide |
InChI |
InChI=1S/C17H26N.HI/c1-15-6-8-16(9-7-15)18(2)13-12-17(14-18)10-4-3-5-11-17;/h6-9H,3-5,10-14H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
QBIPTGAKGVSRQV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)[N+]2(CCC3(C2)CCCCC3)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


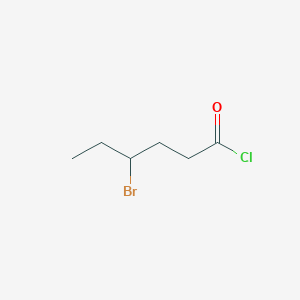
![2-Thiabicyclo[3.2.2]nonane](/img/structure/B14584117.png)


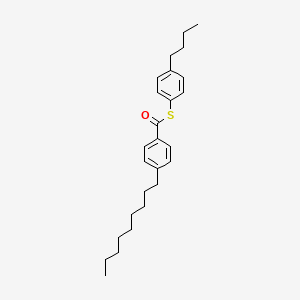
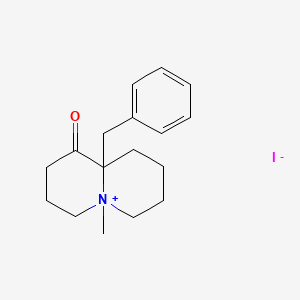
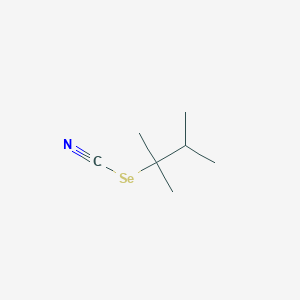

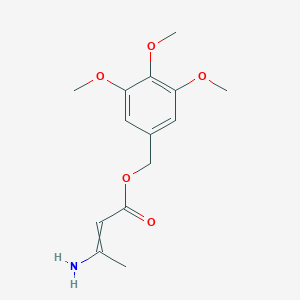
![Ethenyl{2-[methoxy(dimethyl)silyl]ethyl}dimethylsilane](/img/structure/B14584158.png)
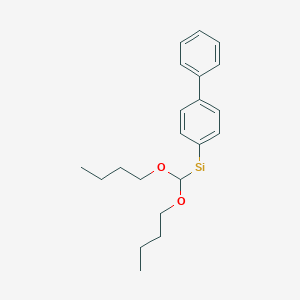
![10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane](/img/structure/B14584171.png)
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}formamide](/img/structure/B14584176.png)

